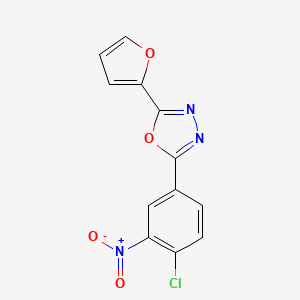
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as CHM-1 and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of CHM-1 involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and angiogenesis. CHM-1 also inhibits the expression of VEGF and HIF-1α, which are involved in angiogenesis. Additionally, CHM-1 induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
CHM-1 has been shown to have a low toxicity profile and does not cause significant damage to normal cells. CHM-1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. CHM-1 has also been shown to inhibit tumor growth in animal models.
実験室実験の利点と制限
The advantages of using CHM-1 in lab experiments include its low toxicity profile, high purity, and potential application in cancer treatment. However, the limitations of using CHM-1 include its limited solubility in water and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the research of CHM-1. One potential direction is to study the synergistic effects of CHM-1 with other chemotherapy drugs. Another direction is to investigate the potential application of CHM-1 in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of CHM-1 for cancer treatment.
In conclusion, CHM-1 is a promising compound that has gained significant attention in scientific research due to its potential application in cancer treatment. The synthesis method of CHM-1 has been optimized to achieve a high yield of CHM-1 with purity greater than 95%. CHM-1 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CHM-1 has a low toxicity profile and does not cause significant damage to normal cells. The future directions for the research of CHM-1 include studying its synergistic effects with other chemotherapy drugs and investigating its potential application in other diseases.
合成法
The synthesis of CHM-1 involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with cyanoacetic acid and 4-hydroxyaniline in the presence of a catalyst. This method has been optimized to achieve a high yield of CHM-1 with purity greater than 95%.
科学的研究の応用
CHM-1 has been extensively studied for its potential application in cancer treatment. Research has shown that CHM-1 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CHM-1 has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-15-8-10(7-14(18)16(15)22)6-11(9-19)17(23)20-12-2-4-13(21)5-3-12/h2-8,21-22H,1H3,(H,20,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCYAONRFRVNFA-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)
![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)


![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)

![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)
![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)
